molecular formula C31H27BrN4O2 B11537082 2-[(1-Bromonaphthalen-2-YL)oxy]-N'-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide

2-[(1-Bromonaphthalen-2-YL)oxy]-N'-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide

Cat. No.: B11537082
M. Wt: 567.5 g/mol
InChI Key: LUXYLUQRZYLHII-APTWKGOFSA-N
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Description

2-[(1-Bromonaphthalen-2-YL)oxy]-N’-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide is a complex organic compound that features a bromonaphthalene moiety linked to a pyrazole derivative through an oxy-bond and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Bromonaphthalen-2-YL)oxy]-N’-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Oxy-Linkage Formation: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the 1-bromonaphthalen-2-yloxy intermediate.

    Hydrazide Formation: The intermediate is further reacted with butanehydrazide in the presence of a dehydrating agent like phosphorus oxychloride to form the hydrazide linkage.

    Pyrazole Derivative Attachment: Finally, the hydrazide is condensed with the pyrazole derivative under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromonaphthalene moiety can undergo nucleophilic substitution reactions.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and hydrazide moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent.

    Condensation: Acidic or basic catalysts such as acetic acid or sodium acetate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Condensation: Hydrazones and related derivatives.

    Oxidation/Reduction: Oxidized or reduced forms of the pyrazole and hydrazide moieties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-[(1-Bromonaphthalen-2-YL)oxy]-N’-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the pyrazole and hydrazide groups can form hydrogen bonds and other interactions with the target. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Bromonaphthalen-2-YL)oxy]acetohydrazide: Similar structure but with an acetohydrazide group instead of butanehydrazide.

    1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Features a propanone group instead of the pyrazole and hydrazide moieties.

Uniqueness

2-[(1-Bromonaphthalen-2-YL)oxy]-N’-[(Z)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]butanehydrazide is unique due to its combination of a bromonaphthalene moiety with a pyrazole derivative and a hydrazide linkage

Properties

Molecular Formula

C31H27BrN4O2

Molecular Weight

567.5 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(Z)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]butanamide

InChI

InChI=1S/C31H27BrN4O2/c1-3-27(38-28-18-17-22-9-7-8-12-26(22)29(28)32)31(37)34-33-19-24-20-36(25-10-5-4-6-11-25)35-30(24)23-15-13-21(2)14-16-23/h4-20,27H,3H2,1-2H3,(H,34,37)/b33-19-

InChI Key

LUXYLUQRZYLHII-APTWKGOFSA-N

Isomeric SMILES

CCC(C(=O)N/N=C\C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3)OC4=C(C5=CC=CC=C5C=C4)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3)OC4=C(C5=CC=CC=C5C=C4)Br

Origin of Product

United States

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